

Ethyl (S)-1-phenylethylcarbamate CAS number and molecular structure

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Compound of Interest

Compound Name: Ethyl (S)-1-phenylethylcarbamate

Cat. No.: B3041659

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An In-depth Technical Guide to Ethyl (S)-1-phenylethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on **Ethyl (S)-1-phenylethylcarbamate** (CAS Number: 33290-12-9). The document outlines the core physicochemical properties and the molecular structure of the compound. Due to the limited availability of published experimental data for this specific molecule, this guide also presents generalized experimental protocols and workflows relevant to the broader class of carbamate compounds in the context of drug discovery and development. This approach is intended to provide a foundational understanding and a practical framework for researchers interested in this and related chemical entities.

Compound Identification and Properties

Ethyl (S)-1-phenylethylcarbamate is a chiral organic compound featuring a carbamate functional group. While specific experimental data for this molecule is scarce in peer-reviewed literature, its fundamental properties can be identified and its physicochemical characteristics can be predicted using computational models.

Molecular Structure

The two-dimensional structure of **Ethyl (S)-1-phenylethylcarbamate** is depicted below. The stereochemistry at the chiral center is designated as (S).

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Figure 1: 2D Molecular Structure of **Ethyl (S)-1-phenylethylcarbamate**.

Physicochemical Data

The following table summarizes the key identifiers and computationally predicted physicochemical properties for **Ethyl (S)-1-phenylethylcarbamate**. It is important to note that these values are estimations and have not been experimentally verified from available literature.

Property	Value	Source
CAS Number	33290-12-9	Chemical Supplier Databases
Molecular Formula	C ₁₁ H ₁₅ NO ₂	PubChem
Molecular Weight	193.24 g/mol	PubChem
SMILES	O=C(OCC)N--INVALID-LINK--C	BLD Pharm
Predicted LogP	2.3	PubChem
Predicted Boiling Point	295.5 ± 25.0 °C at 760 mmHg	ChemSpider
Predicted Density	1.056 ± 0.06 g/cm ³	ChemSpider

General Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Ethyl (S)-1-phenylethylcarbamate** are not readily available in the public domain. However, the following sections describe generalized methodologies for the synthesis of carbamates and for assessing the biological activity of such compounds, which can serve as a starting point for researchers.

Illustrative Synthesis of a Carbamate

The synthesis of carbamates can often be achieved through the reaction of an isocyanate with an alcohol, or by the reaction of a chloroformate with an amine. A general one-pot synthesis method for N-alkyl-O-isobutyl thiocarbamates, which shares principles with carbamate synthesis, involves the reaction of an alcohol with carbon disulfide and a base to form a xanthate intermediate, followed by chlorination and subsequent reaction with an amine.

A more direct and common method for carbamate synthesis involves the reaction of an amine with a chloroformate in the presence of a base. For the synthesis of **Ethyl (S)-1-phenylethylcarbamate**, a plausible route would involve the reaction of (S)-1-phenylethylamine with ethyl chloroformate.

General Procedure:

- (S)-1-phenylethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cooled in an ice bath.
- An equivalent amount of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a proton scavenger.
- Ethyl chloroformate is added dropwise to the cooled solution with continuous stirring.
- The reaction is allowed to warm to room temperature and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting amine.
- Upon completion, the reaction mixture is washed with water and brine to remove the salt byproduct and any excess reagents.

- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by column chromatography or recrystallization to yield the pure **Ethyl (S)-1-phenylethylcarbamate**.

General Biological Activity Screening

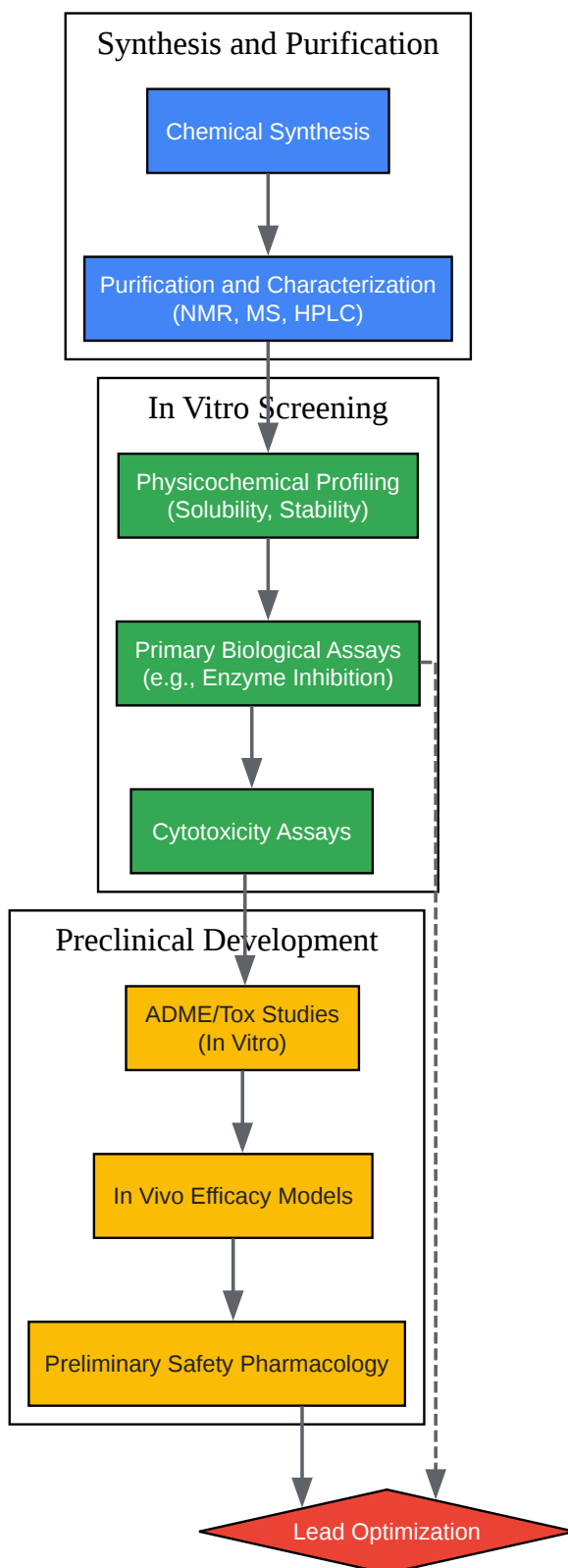
The biological activity of novel carbamate compounds is typically assessed through a series of in vitro and in vivo assays tailored to the therapeutic area of interest. Carbamates are a versatile class of compounds with applications as enzyme inhibitors, antimicrobial agents, and in other areas of drug development.

A general workflow for preliminary biological screening could include:

- **Cytotoxicity Assays:** Initial screening to determine the general toxicity of the compound against a panel of cell lines (e.g., using MTT or LDH assays).
- **Enzyme Inhibition Assays:** If the compound is designed as an enzyme inhibitor (e.g., an acetylcholinesterase inhibitor), its potency (IC_{50}) would be determined using a relevant enzymatic assay.
- **Antimicrobial Assays:** For potential antimicrobial agents, the minimum inhibitory concentration (MIC) would be determined against a panel of relevant bacteria and fungi.
- **In Vivo Efficacy and Toxicity Studies:** Promising candidates from in vitro screening would then be advanced to animal models to assess their efficacy and safety profiles.

Logical and Experimental Workflows

As no specific signaling pathways involving **Ethyl (S)-1-phenylethylcarbamate** have been documented, a generalized workflow for the characterization of a novel chemical entity is presented below. This diagram illustrates the logical progression from initial synthesis to preclinical evaluation.



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Caption: A generalized workflow for the discovery and preclinical evaluation of a novel chemical entity.

Conclusion

Ethyl (S)-1-phenylethylcarbamate is a defined chemical entity with the CAS number 33290-12-9. While its basic molecular properties are known or can be reliably predicted, there is a notable lack of publicly available, in-depth experimental data regarding its synthesis, specific biological activities, and mechanism of action. The information provided in this guide is intended to serve as a foundational resource for researchers. The generalized protocols and workflows are presented to offer a strategic framework for the investigation of this and other novel carbamate compounds in a drug discovery and development context. Further experimental investigation is required to fully characterize the properties and potential applications of **Ethyl (S)-1-phenylethylcarbamate**.

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